molecular formula C15H24BNO6 B1402955 2,3,5,6-Tetramethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 2096995-77-4

2,3,5,6-Tetramethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B1402955
M. Wt: 325.17 g/mol
InChI Key: HFGRCPJXQVCNSG-UHFFFAOYSA-N
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Description

The compound “2,3,5,6-Tetramethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a derivative of pyridine and boronic acid. It contains a pyridine ring which is substituted with methoxy groups at the 2nd, 3rd, 5th, and 6th positions. The 4th position of the pyridine ring is substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group .


Molecular Structure Analysis

The molecular structure of this compound can be determined using techniques such as X-ray diffraction, NMR spectroscopy, and DFT calculations . The structure is likely to be confirmed by comparing the DFT calculated value with the X-ray diffraction value .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For example, it can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Physical And Chemical Properties Analysis

The compound is a solid with a white to pale yellow color . Its molecular formula is C15H24BNO6 and it has a molecular weight of 325.17 g/mol . Other physical and chemical properties such as boiling point, density, and refractive index can be determined using experimental methods .

Scientific Research Applications

Synthesis and Structural Analysis

  • Compounds related to 2,3,5,6-tetramethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine have been synthesized and studied. Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and similar compounds were obtained via a three-step substitution reaction. Their structures were confirmed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Molecular structures were optimized using density functional theory (DFT) and compared with X-ray diffraction values, revealing consistency between DFT-optimized structures and crystal structures (Huang et al., 2021).

Molecular Electrostatic Potential and Frontier Molecular Orbitals

  • The molecular electrostatic potential and frontier molecular orbitals of these compounds have been investigated using DFT, uncovering some of their physicochemical properties (Huang et al., 2021).

Comparison with Regioisomers

  • A study on 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a compound closely related to the one , compared its structure with its regioisomer. Differences in the orientation of the dioxaborolane ring and bond angles of the BO2 group were noted. Ab initio calculations of the HOMO and LUMO were performed, corresponding to observed differences in chemical reactions (Sopková-de Oliveira Santos et al., 2003).

Application in Synthesis of Medicinally Important Compounds

  • The compound has been used in the synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyridines, important in medicinal chemistry. This was achieved via an optimized synthesis and Suzuki coupling of a related boronic ester (Bethel et al., 2012).

Luminescent Properties in Polymer Chemistry

  • In polymer chemistry, derivatives of this compound have been used to synthesize deeply colored polymers with significant solubility in organic solvents. These polymers exhibited luminescent properties, indicating potential applications in material science (Welterlich et al., 2012).

properties

IUPAC Name

2,3,5,6-tetramethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO6/c1-14(2)15(3,4)23-16(22-14)9-10(18-5)12(20-7)17-13(21-8)11(9)19-6/h1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGRCPJXQVCNSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC(=C2OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetramethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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